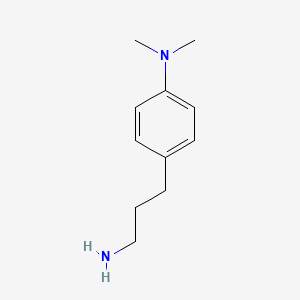

4-(3-aminopropyl)-N,N-dimethylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-aminopropyl)-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-13(2)11-7-5-10(6-8-11)4-3-9-12/h5-8H,3-4,9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDADHKBMNOCRMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60577066 | |

| Record name | 4-(3-Aminopropyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112103-97-6 | |

| Record name | 4-(3-Aminopropyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-aminopropyl)-N,N-dimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Unveiling 4 3 Aminopropyl N,n Dimethylaniline

4-(3-aminopropyl)-N,N-dimethylaniline, with the chemical formula C₁₁H₁₈N₂, belongs to the family of substituted anilines. bldpharm.comchembk.com Aniline (B41778) and its derivatives are fundamental building blocks in organic chemistry, renowned for their utility in the synthesis of dyes, polymers, and pharmaceuticals. The subject compound is noteworthy for its bifunctional nature, possessing both a nucleophilic primary amine at the terminus of the propyl chain and a tertiary amine integrated into the aromatic ring. This dual functionality allows for a diverse range of chemical transformations, positioning it as a versatile intermediate in the synthesis of more complex molecules.

The presence of the N,N-dimethylamino group on the phenyl ring significantly influences the electron density of the aromatic system. The lone pair of electrons on the nitrogen atom can participate in resonance with the benzene (B151609) ring, thereby activating it towards electrophilic substitution reactions. wikipedia.org This electronic effect is a hallmark of N,N-dialkylanilines and is crucial to their reactivity.

The molecular structure of this compound is characterized by a benzene ring substituted at the para position with a 3-aminopropyl group and an N,N-dimethylamino group.

Key Structural Features:

Aromatic Core: A central phenyl group which provides a rigid scaffold.

Tertiary Amine Group (-N(CH₃)₂): Attached directly to the aromatic ring, this group is a strong electron-donating group, influencing the reactivity of the ring. It also imparts basic properties to the molecule.

Primary Amine Group (-NH₂): Located at the end of a flexible three-carbon alkyl chain, this group is a key site for a variety of chemical reactions, such as acylation, alkylation, and Schiff base formation.

The spatial separation of the two amine groups by the propyl chain and the aromatic ring ensures that they can often react independently of one another, making the compound a valuable linker or building block in the construction of larger molecular architectures.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₁H₁₈N₂ |

| Molar Mass | 178.27 g/mol |

| CAS Number | 112103-97-6 |

This data is compiled from various chemical supplier databases. bldpharm.comchembk.commolbase.com

While detailed, publicly available spectroscopic data such as NMR and IR spectra for this specific compound is limited, the expected signals can be predicted based on its structure. For instance, in a ¹H NMR spectrum, one would anticipate signals corresponding to the aromatic protons, the methyl protons of the dimethylamino group, and the methylene (B1212753) protons of the aminopropyl chain.

The study of arylamines has a rich history dating back to the 19th century. The parent compound, aniline, was first isolated in 1826. A significant milestone in the development of arylamine chemistry was the synthesis of N,N-dimethylaniline by the German chemist August Wilhelm von Hofmann in 1850. wikipedia.org Hofmann prepared it by heating aniline with iodomethane, a classic example of N-alkylation. wikipedia.org

Industrially, N,N-dimethylaniline is typically produced by the alkylation of aniline with methanol (B129727) in the presence of an acid catalyst. wikipedia.org This and other N,N-dialkylanilines have become indispensable in chemical manufacturing. They are key precursors to commercially important triarylmethane dyes, such as malachite green and crystal violet. wikipedia.orgchemicalbook.com Furthermore, they serve as promoters in the curing of polyester (B1180765) and vinyl ester resins and are used as intermediates in the synthesis of various organic compounds. wikipedia.orgchemicalbook.com

The development of synthetic methodologies for arylamines has been a continuous area of research. Early methods often involved harsh reaction conditions. However, the advent of modern catalytic systems has enabled milder and more efficient syntheses. The versatility of arylamines, including derivatives like this compound, ensures their continued importance in the advancement of organic synthesis and materials science.

Synthetic Methodologies and Strategies

Established Synthetic Pathways for 4-(3-aminopropyl)-N,N-dimethylaniline

Established methods for the synthesis of this compound typically involve sequential reactions to build the molecule step-by-step. These pathways often begin with a pre-functionalized aniline (B41778) or benzene (B151609) ring, followed by the introduction and modification of the necessary functional groups.

Alkylation Reactions in the Synthesis of the Dimethylamino Moiety

The formation of the N,N-dimethylamino group is a crucial step in the synthesis of the target compound. This is typically achieved through the N-alkylation of a primary or secondary amine precursor. Common alkylating agents include methyl halides (such as methyl iodide) or dimethyl sulfate. nih.govpsu.edu The reaction of 4-(3-aminopropyl)aniline (B1603533) with an excess of a methylating agent under basic conditions can lead to the desired N,N-dimethylated product. However, a significant challenge in this approach is controlling the degree of alkylation to prevent the formation of quaternary ammonium (B1175870) salts. psu.edu

Reductive amination offers an alternative and often more controllable method for the synthesis of the dimethylamino group. This can involve the reaction of an aniline precursor with formaldehyde (B43269) in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation. spbu.ru For instance, reductive methylation of an appropriate aniline derivative with formalin and sodium cyanoborohydride can be an efficient route. spbu.ru

| Alkylating Agent | Catalyst/Conditions | Key Considerations |

| Methyl Halide (e.g., CH3I) | Base (e.g., K2CO3) | Potential for over-alkylation to form quaternary ammonium salts. psu.edu |

| Dimethyl Sulfate | Base | Toxic reagent, requires careful handling. |

| Formaldehyde/Reducing Agent | NaBH3CN, H2/Catalyst | Generally provides good control over methylation. spbu.ru |

| Methanol (B129727) | Iridium or Ruthenium complexes | "Borrowing hydrogen" methodology, green approach. nih.gov |

| Dimethyl Carbonate (DMC) | Cu-Zr nanoparticles | Environmentally benign methylating agent. nih.gov |

Reduction Approaches from Nitroaromatic Precursors

A common strategy for introducing the aminopropyl side chain involves the use of a nitroaromatic precursor. This pathway typically starts with a commercially available nitro-substituted benzene derivative. For example, a multi-step synthesis could begin with the nitration of a suitable phenylpropanoic acid or phenylpropanenitrile derivative, followed by the formation of the N,N-dimethylaniline moiety.

A plausible route involves the nitration of N,N-dimethylaniline itself. However, the nitration of N,N-dimethylaniline with a mixture of nitric acid and sulfuric acid can lead to the formation of the meta-isomer as the major product due to the protonation of the strongly activating dimethylamino group under acidic conditions, which transforms it into a deactivating, meta-directing ammonium group. youtube.com To achieve para-substitution, milder nitrating conditions or a protecting group strategy might be necessary.

Once the nitro group is in the desired para position on the N,N-dimethylaniline core, with an appropriate three-carbon side chain precursor also attached, the final step is the reduction of the nitro group to an amine. This reduction is a well-established transformation in organic synthesis and can be achieved using various reducing agents. Common methods include catalytic hydrogenation with hydrogen gas over a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. Chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid, or iron (Fe) in acetic acid are also effective.

A hypothetical precursor, N,N-dimethyl-4-(3-nitropropyl)aniline, could be reduced to this compound. The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule.

| Reducing Agent | Conditions | Advantages | Disadvantages |

| H2/Pd/C | Methanol or Ethanol (B145695) solvent, room temperature and pressure | Clean reaction, high yield | Requires specialized hydrogenation equipment |

| SnCl2·2H2O | Concentrated HCl, heat | Effective for aromatic nitro groups | Produces tin-based waste |

| Fe/HCl or Fe/CH3COOH | Ethanol/water, reflux | Inexpensive and effective | Can require large excess of iron, acidic conditions |

| Sodium Borohydride/Catalyst | NiCl2 or CoCl2 | Milder conditions | Can sometimes reduce other functional groups |

Multi-Step Synthesis Protocols and Yield Optimization

Continuous flow chemistry is a modern approach to optimize multi-step syntheses. mit.edu It allows for precise control over reaction parameters, which can lead to higher yields and purity compared to traditional batch processing. mit.edu In a continuous manufacturing process, intermediates are often not isolated, which can improve efficiency and reduce waste. mit.edu The optimization of a multi-step synthesis also involves a careful analysis of each step to identify and minimize the formation of byproducts.

Advanced Synthetic Approaches to this compound

Transition-Metal Catalyzed Amination Techniques for C-N Bond Formation

Transition-metal catalyzed reactions have become powerful tools for the formation of carbon-nitrogen (C-N) bonds. acs.org For the synthesis of this compound, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be envisioned. For example, a suitably functionalized aniline derivative could be coupled with a halo-substituted propyl amine derivative.

Another advanced approach involves the direct C-H amination of an N,N-dimethylaniline precursor. rsc.org This method avoids the need for pre-functionalized starting materials, making the synthesis more atom-economical. While direct C-H functionalization at the para position of N,N-dimethylaniline can be challenging, the development of new catalysts and directing groups is an active area of research.

| Catalytic System | Reaction Type | Potential Application in Synthesis |

| Palladium/Ligand (e.g., Buchwald-Hartwig) | Cross-coupling | Coupling of a halo-aniline with a propyl amine derivative. |

| Rhodium or Iridium Complexes | C-H Amination | Direct introduction of an amino group onto the aromatic ring. |

| Copper Catalysis | Hydroamination | Addition of an amine to an alkene precursor on the side chain. acs.org |

One-Pot Synthesis Protocols for Enhanced Efficiency

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, time, and resource management. A one-pot synthesis of N,N-dimethylaniline from nitrobenzene (B124822) and methanol has been reported. researchgate.netrsc.orglookchem.com This process involves the in-situ hydrogenation of nitrobenzene to aniline, followed by N-methylation using methanol as both a hydrogen source and an alkylating agent over a Raney-Ni® catalyst. researchgate.netrsc.orglookchem.com A high yield of N,N-dimethylaniline (up to 98%) was achieved with this method. researchgate.netrsc.orglookchem.com

Extrapolating this concept to the synthesis of this compound, a potential one-pot strategy could involve starting with a nitro-substituted precursor bearing the three-carbon side chain. The simultaneous reduction of the nitro group and reductive amination of a carbonyl group on the side chain, followed by N-methylation of the resulting aniline, could conceivably be achieved in a single pot with the appropriate choice of catalysts and reagents. Such a convergent approach would represent a highly efficient route to the target molecule.

Optimization of Reaction Conditions and Parameters

The successful synthesis of this compound hinges on the optimization of several key reaction parameters, from the choice of catalyst to the purification of the final product. A widely employed method for converting the nitrile precursor, 3-(4-(dimethylamino)phenyl)propanenitrile, to the desired primary amine is catalytic hydrogenation.

The choice of catalyst is paramount for the efficient and selective reduction of the nitrile group. Heterogeneous catalysts are preferred for their ease of separation from the reaction mixture. Common catalytic systems for nitrile hydrogenation include:

Palladium on Carbon (Pd/C): A versatile and widely used catalyst for hydrogenation reactions, including the reduction of nitro groups to amines. semanticscholar.org It is effective under various pressures and temperatures.

Raney Nickel (Raney-Ni®): A highly active catalyst, particularly effective for nitrile reduction. It is often used in the form of a slurry in a suitable solvent.

Platinum(IV) Oxide (PtO₂, Adams' catalyst): Another powerful hydrogenation catalyst that can be used for reducing nitriles.

The primary reagent in this step is hydrogen gas (H₂). The stoichiometry requires at least two molar equivalents of H₂ per mole of the nitrile to achieve complete reduction to the primary amine. In practice, the reaction is conducted under a positive pressure of hydrogen to ensure its sufficient availability, which drives the reaction to completion.

| Catalyst | Typical Loading | Hydrogen Pressure | Key Characteristics |

| Palladium on Carbon (Pd/C) | 5-10% w/w | 4-10 bar | Versatile, good activity, easy recovery. semanticscholar.org |

| Raney Nickel | Slurry | 30-100 bar | Highly active for nitriles, requires careful handling. |

| Platinum(IV) Oxide (PtO₂) | Catalytic amount | 1-4 bar | Effective under mild conditions, can be expensive. |

This table presents typical conditions for nitrile hydrogenation and may require optimization for this specific substrate.

The selection of an appropriate solvent is crucial as it must dissolve the starting material and be inert under the hydrogenation conditions. Solvents commonly used for catalytic nitrile reduction include:

Alcohols: Methanol or ethanol are frequently used as they are polar enough to dissolve many organic compounds and are stable during hydrogenation. semanticscholar.org

Ethers: Tetrahydrofuran (THF) is another suitable solvent, known for its inertness.

Ammonia (B1221849): Sometimes, ammonia is added to the solvent (e.g., ethanolic ammonia) to suppress the formation of secondary amine byproducts, which can occur via the reaction of the primary amine product with an intermediate imine.

Temperature and pressure are key kinetic parameters. The reaction temperature is typically maintained in a range that provides a reasonable reaction rate without promoting side reactions. For catalytic hydrogenation of aromatic compounds, temperatures may range from ambient to moderate (e.g., 50-100°C). prepchem.com Increasing the temperature and hydrogen pressure generally increases the reaction rate, but excessive conditions can lead to undesirable side reactions such as the reduction of the aromatic ring or cleavage of the dimethylamino group. semanticscholar.org Careful monitoring and control are essential to maximize the yield of the desired product.

After the reaction is complete, a multi-step purification process is required to isolate the this compound in high purity.

Catalyst Removal: The first step is the removal of the solid heterogeneous catalyst. This is typically achieved by simple filtration of the reaction mixture through a pad of a filter aid like Celite.

Solvent Evaporation: The solvent is then removed from the filtrate, usually under reduced pressure using a rotary evaporator.

Extraction: The crude product, which is a basic amine, can be purified by an acid-base extraction. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with an aqueous basic solution (like sodium hydroxide) to remove any acidic impurities. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). chemicalbook.com

Distillation: The final step for purifying liquid amines is often fractional distillation under reduced pressure (vacuum distillation). This separates the product from non-volatile impurities and any byproducts with different boiling points. prepchem.com

The purity of the final product can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). ambeed.com

Chemical Reactivity and Mechanistic Investigations

Fundamental Reaction Types of 4-(3-aminopropyl)-N,N-dimethylaniline

The reactivity of this compound is characterized by the interplay of its constituent functional groups. These groups can react independently or in concert, leading to a range of chemical transformations.

The compound possesses two nucleophilic nitrogen centers: the primary amine of the aminopropyl chain and the tertiary amine of the dimethylaniline moiety. The nucleophilicity of an amine is a measure of its ability to donate its lone pair of electrons to an electrophile. In this compound, the primary aliphatic amino group is the more potent nucleophile. This is because the lone pair of electrons on the nitrogen of the N,N-dimethylaniline group is delocalized into the aromatic π-system, reducing its availability to attack electrophiles. msu.edu

In contrast, the lone pair on the primary amine is localized, making it more readily available for reaction. Generally, for amines, nucleophilicity increases with basicity, though it can be attenuated by steric hindrance. masterorganicchemistry.com While tertiary amines are often more basic than primary amines due to the electron-donating effect of alkyl groups, their reactivity as nucleophiles can be diminished by steric bulk around the nitrogen atom. masterorganicchemistry.comfiveable.me These groups readily react with alkyl halides to give N-alkylated products. msu.edumsu.edu

Table 1: Comparative Nucleophilicity of Amino Groups in this compound

| Functional Group | Type | Relative Nucleophilicity | Rationale |

|---|---|---|---|

| -CH₂-NH₂ | Primary Aliphatic Amine | Higher | The nitrogen lone pair is localized and readily available for reaction. Less steric hindrance compared to the tertiary amine. |

| -N(CH₃)₂ | Tertiary Aromatic Amine | Lower | The nitrogen lone pair is delocalized into the aromatic ring by resonance, decreasing its availability. msu.edu |

The N,N-dimethylamino group is a powerful activating group for electrophilic aromatic substitution (EAS) reactions. fiveable.measkfilo.com By donating its electron lone pair into the benzene (B151609) ring through resonance, it significantly increases the electron density of the ring, particularly at the ortho and para positions. This makes the aromatic ring highly susceptible to attack by a wide range of electrophiles, even weak ones such as diazonium or nitrosonium ions. askfilo.com

In this compound, the aminopropyl group occupies the para position relative to the dimethylamino group. Consequently, electrophilic attack will be directed to the ortho positions (positions 2 and 6) of the aniline (B41778) ring. The reactivity of the N,N-dimethylaniline system in EAS is known to be faster than that of unsubstituted aniline itself. chegg.com However, this high reactivity can be greatly reduced if bulky substituents are introduced at the ortho positions, as this can cause steric hindrance that disrupts the planarity and conjugation of the dimethylamino group with the ring. askfilo.comchegg.com

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Ring Position | Substituent Effect | Expected Reactivity |

|---|---|---|

| 2, 6 (ortho to -N(CH₃)₂) | Strongly Activated, Directed | Major site of electrophilic attack. |

| 3, 5 (meta to -N(CH₃)₂) | Activated | Minor site of electrophilic attack. |

| 4 (para to -N(CH₃)₂) | Blocked | Position is occupied by the aminopropyl group. |

The presence of two nitrogen atoms makes this compound a dibasic compound. The two basic centers exhibit different strengths (pKa values of their respective conjugate acids). The primary aliphatic amine is significantly more basic than the tertiary aromatic amine. msu.edufiveable.me The lower basicity of the N,N-dimethylaniline nitrogen is due to the delocalization of its lone pair into the aromatic system, which makes it less available to accept a proton. fiveable.meacs.org

The protonation equilibria of substituted anilines are influenced by both the electronic character of the substituents and the nature of the solvent. researcher.liferesearchgate.net In an acidic medium, the primary amine will be protonated first. Under strongly acidic conditions, double protonation can occur. The study of proton exchange reactions in substituted anilines using trifluoroacetic acid has provided insights into the dynamics of these equilibria. cdnsciencepub.com

Table 3: Estimated Acid-Base Properties of this compound

| Basic Center | Type | Approximate pKa of Conjugate Acid | Factors Influencing Basicity |

|---|---|---|---|

| Primary Amino Group (-NH₂) | Aliphatic | ~10-11 | Localized lone pair, strong base. |

| Tertiary Amino Group (-N(CH₃)₂) | Aromatic | ~5-6 | Delocalization of lone pair into the aromatic ring reduces basicity. fiveable.meacs.org |

The N,N-dimethylaniline moiety is susceptible to oxidation through various pathways. The specific products formed depend on the oxidant and reaction conditions. Common oxidative transformations include:

N-Oxide Formation: Oxidation can occur at the tertiary nitrogen to form the corresponding N-oxide. However, studies on cytochrome P-450-catalyzed reactions suggest that the N-oxide is not necessarily an intermediate in N-demethylation. nih.gov

N-Dealkylation: Oxidative removal of one or both methyl groups is a common pathway, yielding N-methylaniline derivatives and formaldehyde (B43269). nih.govresearchgate.netacs.org

Ring Oxidation and Coupling: Anodic oxidation of N,N-dimethylaniline proceeds via a radical cation intermediate, which can then undergo a coupling reaction to form N,N,N',N'-tetramethylbenzidine. utexas.edu Oxidation with other agents, such as cupric chloride, can lead to the formation of dye products like crystal violet and methyl violet through a series of coupling and oxidation steps. rsc.org

Reduction of the this compound molecule is less common as the aniline ring is already electron-rich. Reduction would typically require harsh conditions or the presence of other reducible functional groups not present in the parent structure.

Table 4: Common Oxidation Pathways of the N,N-Dimethylaniline Moiety

| Reagent / Condition | Key Intermediate(s) | Major Product Type(s) |

|---|---|---|

| Cytochrome P-450 | Oxygenated enzyme complex | N-demethylation products (e.g., N-methylaniline, formaldehyde) nih.govacs.org |

| Anodic Oxidation | Radical cation (DMA•+) | Dimerized products (e.g., N,N,N',N'-tetramethylbenzidine) utexas.edu |

| Benzoyl Peroxide | Radical species | N-demethylation products, ring-substituted products, and coupled dimers. cdnsciencepub.com |

| Cupric Chloride | Not specified | N-p-dimethylaminobenzyl-N-methylaniline, dyes (Crystal Violet) rsc.org |

Elucidation of Reaction Mechanisms

Understanding the detailed step-by-step pathways, or mechanisms, through which this compound reacts is crucial for controlling reaction outcomes. Its transformations often involve intermediates that can be either ionic or radical in nature.

The chemical transformations of N,N-dialkylanilines can proceed through fundamentally different mechanisms depending on the reagents and conditions.

Ionic Pathways: Electrophilic aromatic substitution is the quintessential example of a reaction following an ionic pathway. The electrophile attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Subsequent loss of a proton restores the aromaticity and yields the substituted product. Nucleophilic substitution reactions at the primary amino group also proceed via ionic, two-electron transfer steps.

Radical Pathways: Many oxidative and photochemical reactions involving N,N-dimethylaniline derivatives proceed through radical intermediates. researchgate.net For example, reaction with benzoyl peroxide involves radical species. cdnsciencepub.com Similarly, electrochemical oxidation generates a radical cation as the primary intermediate. utexas.edu Photochemical reactions can initiate a hydrogen atom transfer (HAT) from the N-methyl group to create an α-amino radical, which can then engage in further reactions like cyclization. researchgate.netresearchgate.net The conversion of amine radical cations to iminium ions is a key mechanistic step that can occur via deprotonation to form an α-amino radical followed by a second one-electron oxidation. beilstein-journals.org

The choice between an ionic and a radical pathway can sometimes be influenced by reaction additives or catalysts. researchgate.net

Table 5: Comparison of Ionic and Radical Reaction Pathways

| Feature | Ionic Pathway | Radical Pathway |

|---|---|---|

| Electron Movement | Pairs of electrons (heterolytic cleavage) | Single electrons (homolytic cleavage) |

| Key Intermediates | Carbocations (e.g., arenium ion), carbanions | Free radicals, radical ions (e.g., radical cation) utexas.edu |

| Typical Reactions | Electrophilic Aromatic Substitution, Acid-Base Reactions, many Nucleophilic Substitutions | Oxidations (electrochemical, peroxide-induced), Photochemical Reactions, Polymerizations utexas.educdnsciencepub.comresearchgate.net |

| Initiation | Often spontaneous with polar reagents (e.g., acids, electrophiles) | Requires an initiator (e.g., light, heat, radical source like a peroxide) |

Transition State Analysis and Reaction Energetics

The study of transition states and reaction energetics provides fundamental insights into the feasibility and kinetics of a chemical transformation. For reactions involving N,N-dimethylaniline and its derivatives, these investigations often focus on key processes such as electrophilic substitution and oxidation. While specific experimental or computational studies on the transition state analysis of reactions directly involving this compound are not extensively documented in the literature, valuable information can be inferred from studies on closely related compounds.

One relevant area of investigation is the oxidative coupling of aniline derivatives. A study on the reaction of aniline with 4-amino-N,N-dimethylaniline, a structurally similar compound, provides thermodynamic parameters that can offer a qualitative understanding of the energetics involved in such reactions. The activation energy (Ea) for this oxidative coupling was determined to be 9.3369 kJ/mol. researchgate.netresearchgate.net Thermodynamic analysis revealed an activation enthalpy (ΔH) of +6.826 kJ/mol, an activation entropy (ΔS) of -0.2447 kJ/mol·K, and a Gibbs free energy of activation (ΔG*) of +79.7797 kJ/mol. researchgate.net The positive Gibbs free energy of activation suggests a non-spontaneous process under the studied conditions, requiring energy input to proceed.

Table 1: Thermodynamic Parameters for the Oxidative Coupling of Aniline with 4-amino-N,N-dimethylaniline

| Parameter | Value | Unit |

|---|---|---|

| Activation Energy (Ea) | 9.3369 | kJ/mol |

| Activation Enthalpy (ΔH*) | +6.826 | kJ/mol |

| Activation Entropy (ΔS*) | -0.2447 | kJ/mol·K |

Data sourced from a study on a structurally related compound and presented here for illustrative purposes.

Another key reaction type for N,N-dimethylanilines is quaternization. The kinetics of the reaction between N,N-dimethylaniline and benzyl chloride have been studied, providing insights into the transition state of this SN2 reaction. The formation of a quaternary ammonium (B1175870) salt proceeds through a charge-separated transition state. semanticscholar.org The reaction rate is influenced by the dielectric constant of the medium, with an increase in solvent polarity leading to an increased reaction rate. semanticscholar.org This observation supports the concept of a polar transition state that is stabilized by polar solvents. semanticscholar.org

Computational studies on related aniline derivatives, such as the reaction of 4-methyl aniline with hydroxyl radicals, have employed methods like the M06-2X and CCSD(T) with a 6-311++G(3df,2p) basis set to calculate reaction mechanisms and kinetics. mdpi.com Such studies utilize transition state theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory to determine rate coefficients. mdpi.com For this compound, similar computational approaches could elucidate the transition state geometries and energy barriers for its various reactions.

Role of Substituents in Directing Reactivity and Selectivity

The reactivity and regioselectivity of this compound are significantly influenced by the electronic and steric effects of its substituents: the N,N-dimethylamino group and the 4-(3-aminopropyl) group.

The N,N-dimethylamino group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance, thereby increasing the electron density at the ortho and para positions. This enhanced nucleophilicity makes the ring more susceptible to attack by electrophiles. However, under strongly acidic conditions, such as in nitration reactions using a mixture of sulfuric acid and nitric acid, the N,N-dimethylamino group becomes protonated. stackexchange.com The resulting -N+(CH3)2H group is strongly deactivating and a meta-director due to its inductive electron-withdrawing effect. stackexchange.com

The primary amine of the aminopropyl group can also participate in reactions, particularly in the presence of reagents that target amines, such as aldehydes, ketones, or acyl chlorides. The relative reactivity of the tertiary aromatic amine and the primary aliphatic amine would depend on the specific reaction conditions.

In the context of oxidation reactions, electron-donating substituents on the aromatic ring of N,N-dimethylanilines have been shown to increase the rate of reaction. This is because the initial step in many oxidation mechanisms is the transfer of an electron from the electron-rich aromatic ring or the nitrogen atom to the oxidant.

Catalytic Mechanisms Involving this compound

While specific catalytic mechanisms where this compound acts as a catalyst are not well-documented, its role as a substrate in catalytic reactions has been inferred from studies on related N,N-dimethylaniline compounds. One of the most relevant areas is the catalytic oxidation of N,N-dimethylanilines, which serves as a model for understanding enzymatic N-dealkylation processes.

Non-heme iron and manganese complexes have been shown to catalyze the oxidative N-demethylation of N,N-dimethylaniline. researchgate.net In these systems, a high-valent oxo-metal species is often the key oxidant. The proposed mechanism for the oxidation of N,N-dimethylaniline derivatives by a non-heme oxoiron(IV) complex involves a rate-determining electron transfer (ET) from the N,N-dimethylaniline to the oxoiron(IV) species, followed by a proton transfer (PT) process. researchgate.net This ET-PT mechanism leads to the formation of an aminium radical cation intermediate.

A generalized catalytic cycle for the oxidation of N,N-dimethylanilines can be described as follows:

Formation of the Active Oxidant: A metal catalyst (e.g., an iron(II) complex) reacts with an oxidant (e.g., H2O2, mCPBA) to form a high-valent oxo-metal species (e.g., oxoiron(IV)).

Electron Transfer: The substrate, this compound, donates an electron to the oxo-metal species, forming a radical cation of the substrate and reducing the metal center.

Proton Transfer/Product Formation: The radical cation undergoes further reactions, such as proton transfer and subsequent steps, leading to the N-dealkylated products.

Catalyst Regeneration: The reduced metal center is re-oxidized by the terminal oxidant, regenerating the active catalyst for the next cycle.

The presence of the 3-aminopropyl group in this compound could potentially influence its interaction with the catalyst. The primary amine of the propyl chain could coordinate to the metal center of the catalyst, potentially altering the catalytic activity or selectivity. However, without specific studies on this compound, this remains a point of speculation.

Furthermore, the dual amine functionality of this compound suggests its potential use as a ligand in the design of new catalysts. The two nitrogen atoms could act as a bidentate ligand, coordinating to a metal center to form a catalytically active complex. The electronic properties of the N,N-dimethylaniline moiety would influence the electronic environment of the metal center, thereby tuning its catalytic properties.

Derivatization and Functionalization Strategies

Synthesis of Novel Derivatives of 4-(3-aminopropyl)-N,N-dimethylaniline

The primary amine group is the principal site for derivatization, allowing for the construction of a diverse library of new chemical entities through various synthetic reactions.

The nucleophilic primary amine of this compound readily undergoes acylation and alkylation. Acylation typically involves the reaction with acyl chlorides or anhydrides to form stable amide linkages. This reaction is fundamental in organic synthesis for introducing a variety of functional groups. For instance, reacting the parent compound with acetyl chloride would yield an N-acetyl derivative.

Alkylation of the primary amine introduces alkyl groups, converting it into a secondary or tertiary amine. This can be achieved using alkyl halides. Such modifications can alter the steric and electronic properties of the molecule. Friedel-Crafts alkylation and acylation are well-established methods for modifying aromatic rings, but in this molecule, the aliphatic primary amine provides a more reactive site for these transformations under milder conditions, avoiding potential complexities associated with reactions on the deactivated aniline (B41778) ring in acidic media. caltech.eduresearchgate.net

| Reaction Type | Reagent Example | Product Class | Resulting Functional Group |

| Acylation | Acetyl Chloride | Amide | -NH-C(O)CH₃ |

| Acylation | Benzoyl Chloride | Amide | -NH-C(O)C₆H₅ |

| Alkylation | Benzyl Bromide | Secondary Amine | -NH-CH₂C₆H₅ |

| Alkylation | Ethyl Iodide | Secondary Amine | -NH-CH₂CH₃ |

One of the most characteristic reactions of primary amines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. nih.govresearchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a dehydration step, resulting in a carbon-nitrogen double bond (-C=N-). sci-hub.ru

The synthesis is typically carried out by refluxing the amine with the carbonyl compound in a suitable solvent, sometimes with an acid catalyst. achemblock.com The formation of the imine can be confirmed spectroscopically by the appearance of a characteristic C=N stretching band in the infrared (IR) spectrum, typically in the range of 1600-1668 cm⁻¹. nih.gov Aromatic aldehydes are often used to create stable, conjugated systems. sci-hub.ru These Schiff base derivatives have applications as intermediates in the synthesis of other compounds and as ligands in coordination chemistry. researchgate.net

| Carbonyl Reactant | Product Name Example | Key Spectroscopic Feature |

| Benzaldehyde | N-benzylidene-3-(4-(dimethylamino)phenyl)propan-1-amine | Appearance of C=N stretch in IR |

| 4-Nitrobenzaldehyde | N-(4-nitrobenzylidene)-3-(4-(dimethylamino)phenyl)propan-1-amine | Appearance of C=N stretch in IR |

| Acetone | N-isopropylidene-3-(4-(dimethylamino)phenyl)propan-1-amine | Appearance of C=N stretch in IR |

The presence of the terminal primary amine allows this compound to serve as a key building block in the synthesis of more complex molecular architectures like macrocycles and heterocycles. Macrocyclic compounds can be constructed by reacting the amine with molecules containing two electrophilic sites, such as diacyl chlorides or dialdehydes, under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds and can be employed to synthesize polyazamacrocycles by reacting the amine with aryl dihalides.

Heterocyclic compounds can be synthesized through condensation reactions with bifunctional reagents. For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a dihydropyrimidine (B8664642) ring, while reaction with a 1,2-dicarbonyl compound could yield a dihydropyrazine (B8608421) derivative.

| Reagent Type | Target Structure | Synthetic Strategy |

| Aryl Dihalide (e.g., 1,3-dibromobenzene) | Macrocycle | Pd(0)-catalyzed C-N coupling |

| Dicarbonyl Compound (e.g., 2,4-pentanedione) | Heterocycle (Pyrimidine derivative) | Condensation/Cyclization |

| Diketone (e.g., Benzil) | Heterocycle (Pyrazine derivative) | Condensation/Cyclization |

This compound can function as a monomer in step-growth polymerization to produce polyamides, polyimides, or polyureas. The primary amine group can react with bifunctional monomers like dicarboxylic acids or diacyl chlorides to form polyamide chains. researchgate.netachemblock.com The direct polycondensation method, utilizing condensing agents like triphenyl phosphite (B83602) and pyridine, is an effective technique for synthesizing high molecular weight aromatic polyamides under mild conditions. researchgate.net

The resulting polymers incorporate the N,N-dimethylaniline moiety as a pendant group along the polymer backbone. These pendant groups can influence the polymer's properties, such as solubility, thermal stability, and optical characteristics. For instance, the introduction of bulky, flexible groups can improve the solubility of otherwise rigid polymer backbones. achemblock.com

| Co-monomer | Polymer Class | Linkage Formed |

| Adipoyl Chloride (a diacyl chloride) | Polyamide | Amide (-NH-CO-) |

| Terephthalic Acid (a dicarboxylic acid) | Polyamide | Amide (-NH-CO-) |

| Toluene Diisocyanate (a diisocyanate) | Polyurea | Urea (-NH-CO-NH-) |

Strategies for Analytical Enhancement through Derivatization

Derivatization is a key strategy for improving the detection and quantification of analytes that lack strong chromophores or fluorophores, or that have poor chromatographic properties.

For analyses using techniques like high-performance liquid chromatography (HPLC), the primary amine of this compound is an ideal target for chemical derivatization. By attaching a molecule with strong ultraviolet (UV) absorbance or fluorescence properties, the sensitivity of the detection method can be dramatically increased.

This pre-column derivatization converts the analyte into a more easily detectable form. Common derivatizing agents for primary amines include dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) and reagents containing the fluorenylmethoxycarbonyl (Fmoc) group. These reagents react with the amine to form highly fluorescent sulfonamides or carbamates, respectively, allowing for trace-level detection by fluorescence spectroscopy. This approach is particularly useful when analyzing samples from complex matrices where high sensitivity is required. While the parent molecule is achiral, it is also a general principle in analytical chemistry that primary amines can be reacted with chiral derivatizing agents to form diastereomers, which can then be separated and quantified using NMR spectroscopy or chromatography to determine enantiomeric purity for related chiral compounds.

| Derivatizing Agent | Purpose | Analytical Technique |

| Dansyl Chloride | Introduce a fluorophore | HPLC with Fluorescence Detection |

| o-Phthalaldehyde (OPA) | Introduce a fluorophore | HPLC with Fluorescence Detection |

| N-(9-Fluorenylmethoxycarbonyl) chloride (Fmoc-Cl) | Introduce a fluorophore/chromophore | HPLC with Fluorescence/UV Detection |

| Chiral Acid Chloride (e.g., Mosher's acid chloride) | Formation of diastereomers | NMR Spectroscopy, Chiral Chromatography |

Derivatization for Chromatographic Separations

In chromatographic techniques like High-Performance Liquid Chromatography (HPLC), derivatization is a crucial strategy for analyzing compounds that lack a strong chromophore or fluorophore, making them difficult to detect using common UV-Vis or fluorescence detectors. thermofisher.comgreyhoundchrom.com The process involves reacting the analyte with a tagging agent to attach a molecule that is easily detectable. sigmaaldrich.com

This compound possesses two key functional groups that can be targeted for derivatization: the primary aminopropyl group and the tertiary N,N-dimethylaniline group. The choice of strategy depends on whether the compound itself is the analyte or if it is being used as a reagent to derivatize other molecules.

Derivatizing the Analyte: The primary amine of this compound is a nucleophilic site that can be readily derivatized. Reagents that specifically target primary amines can be employed to enhance its chromatographic properties or detection sensitivity. thermofisher.comacs.org

Use as a Derivatizing Reagent: Conversely, the N,N-dimethylaniline portion of the molecule has inherent UV-absorbing properties. This allows this compound to function as a derivatizing agent itself. The primary amine can be modified to create a reactive group (e.g., an isothiocyanate or succinimidyl ester) that can then tag other analytes, such as carboxylic acids or aldehydes, imparting the UV-active dimethylaniline signature onto them for easier detection.

The table below outlines potential derivatization reactions for the functional groups present in this compound.

| Functional Group | Reaction Type | Potential Reagent | Resulting Derivative | Chromatographic Enhancement |

|---|---|---|---|---|

| Primary Amine (-NH₂) | Acylation | Dansyl Chloride | Sulfonamide | Fluorescence Detection |

| Primary Amine (-NH₂) | Acylation | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Carbamate | UV and Fluorescence Detection |

| Primary Amine (-NH₂) | Schiff Base Formation | Pentafluorobenzaldehyde | Imine | Electron Capture Detection (GC) |

| Primary Amine (-NH₂) | Nucleophilic Substitution | 2,4-Dinitrofluorobenzene (DNFB) | Dinitrophenyl-amine | UV-Vis Detection |

| Aromatic Ring | Electrophilic Substitution | Nitrating Agent | Nitro-substituted aniline | Enhanced UV-Vis Detection |

Utilization as a Chemical Intermediate in Complex Molecule Synthesis

The distinct reactivity of its functional groups makes this compound a versatile chemical intermediate, serving as a foundational building block for a wide array of more complex molecules. ontosight.aiachemblock.com

Precursor in Dye and Pigment Synthesis

Azo dyes, which constitute a significant class of synthetic colorants, are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings. nih.govekb.eg The synthesis of these dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component. nih.govunb.ca

The N,N-dimethylaniline moiety is a classic and effective coupling component due to the strong electron-donating nature of the dimethylamino group, which activates the aromatic ring for electrophilic substitution. scirp.orgresearchgate.net In this context, this compound serves as an excellent coupling partner for a diazonium salt.

The general reaction is as follows:

Diazotization: A primary aromatic amine (Ar-NH₂) is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt (Ar-N₂⁺). ekb.eg

Azo Coupling: The diazonium salt is then added to a solution of this compound. The electrophilic diazonium ion attacks the electron-rich phenyl ring of the dimethylaniline derivative, typically at the position para to the activating dimethylamino group, to form the azo linkage.

The presence of the 3-aminopropyl side chain offers an additional point for modification. This primary amine can be used to covalently link the resulting dye to other molecules, surfaces, or polymers, creating functionalized colored materials. For example, it can be reacted to form amides or imines, tethering the dye for specific applications.

Monomer in Polymer and Resin Production

The bifunctional nature of this compound, possessing a reactive primary amine at one end and the N,N-dimethylaniline group at the other, allows it to be used as a monomer in the synthesis of various polymers and resins.

Polyamide Synthesis: The primary amine of the aminopropyl group can participate in polycondensation reactions. For instance, when reacted with a dicarboxylic acid or its derivative (like a diacyl chloride), it can form amide bonds, leading to the creation of functional aromatic polyamides. nih.govmdpi.com The incorporation of the N,N-dimethylaniline unit into the polymer backbone can impart specific properties such as thermal stability, altered solubility, or electrochemical activity.

Epoxy and Polyester (B1180765) Resin Curing: Tertiary aromatic amines, including N,N-dimethylaniline and its derivatives, are widely used as accelerators or promoters in the curing of epoxy resins and unsaturated polyester resins. google.comgoogle.comresearchgate.netchemicalbook.commade-in-china.com They work in conjunction with initiators like peroxides to speed up the polymerization process, often at ambient temperatures. google.comgoogle.com this compound can function as such a promoter. Furthermore, the primary amine group can also react with epoxy groups, allowing the molecule to be chemically incorporated into the cross-linked polymer network, potentially enhancing the mechanical or thermal properties of the cured resin.

| Polymer/Resin Type | Role of this compound | Co-reactant | Resulting Linkage/Function |

|---|---|---|---|

| Polyamides | Monomer | Dicarboxylic Acid / Diacyl Chloride | Amide bond formation via primary amine |

| Polyimides | Monomer | Dianhydride | Imide ring formation via primary amine |

| Unsaturated Polyester Resins | Curing Promoter/Accelerator | Peroxide Initiator (e.g., MEKP) | Accelerates free-radical polymerization |

| Epoxy Resins | Curing Agent / Accelerator | Epoxide Monomers | Covalent incorporation via primary amine reaction with epoxy rings |

Ligand Design in Coordination Chemistry

The presence of two nitrogen atoms—the primary amine and the tertiary aniline nitrogen—makes this compound an effective candidate for ligand design in coordination chemistry. These two nitrogen atoms can act as donor sites, allowing the molecule to coordinate with metal ions.

Specifically, the molecule can function as a bidentate ligand, where both the primary amine nitrogen and the tertiary aniline nitrogen bind to a single metal center. nih.gov This chelation forms a stable six-membered ring structure with the metal ion, a favored conformation in coordination complexes. The resulting metal complexes can have applications in catalysis, materials science, and bioinorganic chemistry. researchgate.netmdpi.com The nature of the N,N-dimethylaniline group can also influence the electronic properties of the metal center upon coordination.

Scaffold for Complex Organic Structures

In organic synthesis, a scaffold is a core molecular framework upon which more complex structures can be built through sequential reactions. This compound is a valuable scaffold due to its multiple, chemically distinct reactive sites. ontosight.airesearchgate.net

Primary Amine Reactivity: The aminopropyl group is a versatile handle for a variety of chemical transformations, including acylation to form amides, reductive amination with aldehydes or ketones, alkylation, and formation of Schiff bases (imines). nih.gov

Aromatic Ring Functionalization: The phenyl ring, activated by the dimethylamino group, is susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions. nih.gov These reactions allow for the introduction of additional functional groups onto the aromatic core.

Tertiary Amine Reactivity: The tertiary nitrogen of the dimethylaniline group can be oxidized to an N-oxide, which can then be used in further synthetic transformations.

By strategically manipulating these reactive sites, chemists can use this compound as a starting point to construct a diverse range of complex molecules with applications in pharmaceuticals, materials science, and agrochemicals. sigmaaldrich.comresearchgate.net

Spectroscopic and Structural Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry for elucidating molecular structure by probing the magnetic properties of atomic nuclei.

¹H and ¹³C NMR Spectral Analysis for Structural Assignment

¹H NMR (Proton NMR) would provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 4-(3-aminopropyl)-N,N-dimethylaniline, the expected ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons of the propyl chain, and the protons of the N,N-dimethyl group. The integration of these signals would correspond to the number of protons in each group.

¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of a molecule. A ¹³C NMR spectrum of this compound would display separate signals for each unique carbon atom, including those in the aromatic ring, the propyl chain, and the N,N-dimethyl groups. The chemical shifts of these signals would indicate the electronic environment of each carbon atom.

Anticipated NMR Data for this compound:

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| N(CH₃)₂ | Singlet | Signal in the aliphatic region |

| -CH₂- (propyl, adjacent to amine) | Triplet | Signal in the aliphatic region |

| -CH₂- (propyl, middle) | Multiplet | Signal in the aliphatic region |

| -CH₂- (propyl, adjacent to ring) | Triplet | Signal in the aliphatic region |

| Aromatic CH (ortho to N(CH₃)₂) | Doublet | Signal in the aromatic region |

| Aromatic CH (ortho to propyl) | Doublet | Signal in the aromatic region |

| Aromatic C (ipso-N(CH₃)₂) | No ¹H signal | Signal in the aromatic region (quaternary) |

| Aromatic C (ipso-propyl) | No ¹H signal | Signal in the aromatic region (quaternary) |

| -NH₂ | Broad singlet | No ¹³C signal |

Note: This is a predictive table based on the structure. Actual experimental values may vary.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity Elucidation

To confirm the precise connectivity of atoms, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy) would establish proton-proton couplings within the propyl chain and within the aromatic ring, confirming the sequence of the methylene (B1212753) groups and the relative positions of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connection of the propyl chain and the N,N-dimethyl group to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would show through-space correlations between protons that are close to each other, which can help in determining the conformation of the molecule.

Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands.

Anticipated FT-IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3400-3250 | Medium (two bands) |

| C-H Stretch (aromatic) | 3100-3000 | Medium to weak |

| C-H Stretch (aliphatic) | 3000-2850 | Medium to strong |

| C=C Stretch (aromatic ring) | 1600-1450 | Medium |

| N-H Bend (primary amine) | 1650-1580 | Medium |

| C-N Stretch (aromatic amine) | 1335-1250 | Strong |

| C-N Stretch (aliphatic amine) | 1250-1020 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The spectrum of this compound would be expected to show absorption maxima (λmax) characteristic of a substituted aniline (B41778), indicating the presence of the aromatic chromophore. The N,N-dimethylamino group, being an electron-donating group, would likely cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene (B151609).

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS) would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (178.27 g/mol ). The fragmentation pattern would provide further structural information. Expected fragments would arise from the cleavage of the propyl chain and the loss of the dimethylamino group.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, which can be used to determine the exact elemental formula (C₁₁H₁₈N₂).

X-ray Crystallography for Solid-State Structure Elucidation

Should this compound be obtained as a suitable single crystal, X-ray crystallography could be employed to determine its precise three-dimensional structure in the solid state. This technique would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the primary amine group. Currently, there is no published crystal structure for this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. It provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), within a sample. This method is crucial for verifying the empirical and molecular formula of a newly synthesized compound, such as this compound, and for assessing its purity.

The process involves the combustion of a precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion products, carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to dinitrogen, N₂), are then quantitatively analyzed. By comparing the experimentally determined mass percentages of C, H, and N with the theoretically calculated values based on the compound's proposed molecular formula, the accuracy of the synthesis and the purity of the product can be confirmed.

For this compound, with the molecular formula C₁₁H₁₈N₂, the theoretical elemental composition can be calculated as follows:

Molecular Weight: 178.28 g/mol bldpharm.com

The theoretical percentages of carbon, hydrogen, and nitrogen are presented in the table below. These values serve as the benchmark against which experimental results are compared.

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Theoretical Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 11 | 132.11 | 74.12 |

| Hydrogen | H | 1.008 | 18 | 18.144 | 10.18 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 15.71 |

A comprehensive search of scientific literature and chemical databases was performed to locate experimental data from the elemental analysis of this compound for a direct comparison. However, specific experimental values for the carbon, hydrogen, and nitrogen content of this compound were not available in the reviewed sources. In a typical research setting, experimentally obtained values that closely match the theoretical percentages shown above would be required to confirm the successful synthesis and purity of the compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are foundational in predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods model the electronic structure and derive various chemical and physical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. arxiv.org It is widely employed for geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—the conformation with the minimum potential energy. semanticscholar.orgresearchgate.net

For 4-(3-aminopropyl)-N,N-dimethylaniline, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed. semanticscholar.orgals-journal.com This process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until the lowest energy state is achieved. scispace.com The resulting optimized geometry corresponds to the most probable structure of the molecule in the gas phase. scispace.com The accuracy of these theoretical calculations is often high, with predicted geometrical parameters showing excellent agreement with experimental data where available. als-journal.comresearcher.life

| Parameter Type | Atoms Involved | Typical Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| Bond Length | C-N (amine) | ~1.45 - 1.48 Å |

| Bond Length | N-H | ~1.01 Å |

| Bond Angle | C-N-C (dimethylamino) | ~110° - 112° |

| Dihedral Angle | C-C-C-N (propyl chain) | Variable (defines conformation) |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for calculating the properties of molecules in their electronically excited states. nih.govrsc.org This method is particularly valuable for predicting optical properties, such as UV-Visible absorption spectra. rsc.org

By applying TD-DFT, one can calculate the vertical excitation energies, which correspond to the energy required to promote an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital without a change in molecular geometry. chemrxiv.org These calculations also yield the oscillator strength, a measure of the probability of a given electronic transition occurring. scirp.org For this compound, TD-DFT would help identify the wavelengths of maximum absorption (λmax) and characterize the nature of the electronic transitions, such as π → π* transitions within the aniline (B41778) ring. researchgate.net

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S1 | E1 | λ1 | f1 | HOMO -> LUMO |

| S2 | E2 | λ2 | f2 | HOMO-1 -> LUMO |

| S3 | E3 | λ3 | f3 | HOMO -> LUMO+1 |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. thaiscience.info

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. researchgate.net The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgajchem-a.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive. wikipedia.org For this compound, the electron-rich dimethylaniline moiety is expected to be the primary contributor to the HOMO.

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | Relates to chemical reactivity and kinetic stability |

Conceptual DFT for Chemical Reactivity Indices

Key reactivity indices include:

Ionization Potential (I) : The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A) : The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ) : The power of an atom to attract electrons to itself (χ = (I+A)/2).

Chemical Hardness (η) : A measure of resistance to change in electron distribution (η = (I-A)/2).

Electrophilicity Index (ω) : A measure of the energy stabilization when a system acquires additional electronic charge (ω = μ²/2η, where μ is the chemical potential, μ ≈ -χ). als-journal.com

These descriptors provide a quantitative basis for understanding the reactivity of this compound in various chemical environments. mdpi.com

Molecular Electrostatic Potential (MEP) Maps

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. als-journal.com It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive sites. bhu.ac.inresearchgate.net

The MEP map uses a color scale to denote different potential values. Typically, red indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue indicates regions of most positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. bhu.ac.in For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the dimethylamino and primary amine groups due to the lone pairs of electrons. Positive potential (blue) would be expected around the hydrogen atoms of the primary amine group. thaiscience.info

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to identify and visualize weak, non-covalent interactions within and between molecules. researchgate.net These interactions, such as hydrogen bonds and van der Waals forces, are crucial for determining molecular conformation, stability, and crystal packing. researchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for investigating the behavior of molecules at an atomic level. For a flexible molecule like this compound, which possesses multiple rotatable bonds, these methods can provide invaluable insights into its structural preferences, reactivity, and intermolecular interactions.

Conformational Analysis and Energy Landscapes

A thorough conformational analysis is the first step in understanding the structural properties of this compound. This process involves identifying all possible spatial arrangements of the atoms (conformers) that result from rotation around its single bonds and determining their relative stabilities.

The key rotatable bonds in this compound would be those within the aminopropyl chain and the bond connecting this chain to the aniline ring. A systematic conformational search would typically be performed using molecular mechanics (MM) force fields, such as MMFF or AMBER. This initial search generates a large number of potential conformers.

Subsequently, more accurate quantum mechanical (QM) methods, particularly Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)), would be used to optimize the geometry of the most promising low-energy conformers found in the MM search. The final energies of these optimized structures would allow for the construction of a potential energy surface, or energy landscape. This landscape illustrates the relative energies of different conformers and the energy barriers that separate them.

From this analysis, one could determine the global minimum energy conformation (the most stable structure) and other low-energy local minima that might be populated at room temperature. The Boltzmann distribution could then be used to estimate the population of each conformer at a given temperature.

Hypothetical Data Table for Conformational Analysis:

| Conformer ID | Dihedral Angle 1 (°C-C-C-N) | Dihedral Angle 2 (°C-C-N-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Conf-1 (Global Min.) | 180 (anti) | 180 (anti) | 0.00 | 65.2 |

| Conf-2 | 60 (gauche) | 180 (anti) | 0.85 | 20.1 |

| Conf-3 | 180 (anti) | 60 (gauche) | 1.20 | 10.5 |

| Conf-4 | 60 (gauche) | 60 (gauche) | 2.50 | 4.2 |

Note: This table is purely illustrative to demonstrate how the data would be presented. The values are not based on actual calculations for this compound.

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to understand how the three-dimensional structure of a molecule influences its chemical reactivity. For this compound, computational methods can provide a wealth of information about its electronic properties, which are key determinants of its reactivity.

Key descriptors that would be investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the nitrogen atoms. Regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken population analysis or Natural Bond Orbital (NBO) analysis) can provide a more quantitative measure of the electron distribution and help identify reactive sites.

These computational studies would reveal, for instance, the relative nucleophilicity of the primary amine at the end of the propyl chain versus the tertiary amine of the dimethylaniline group.

Hypothetical Data Table for SRR Descriptors:

| Descriptor | Value | Interpretation |

| HOMO Energy | -5.2 eV | Indicates electron-donating ability, likely localized on the dimethylaniline ring. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 4.4 eV | Suggests moderate chemical stability. |

| Most Negative MEP | -0.045 a.u. | Located on the primary amine nitrogen, suggesting it is the most likely site for protonation. |

Note: This table is purely illustrative. The values are not based on actual calculations for this compound.

Computational Insights into Molecular Interactions (excluding biological outcomes)

Understanding how this compound interacts with other molecules is crucial for predicting its behavior in different chemical environments. Computational methods can be used to study non-covalent interactions, such as hydrogen bonding and van der Waals forces, with solvent molecules or other chemical species.

Molecular dynamics (MD) simulations could be employed to study the behavior of this compound in various solvents. By simulating the movement of the molecule and the surrounding solvent molecules over time, one can analyze the solvation structure and identify preferential interaction sites. For example, in a protic solvent like water, the simulations would likely show the formation of hydrogen bonds between water molecules and the two nitrogen atoms of the solute.

Quantum chemical calculations can also be used to study the interaction between a single molecule of this compound and one or more solvent molecules in a more detailed, albeit static, manner. By calculating the binding energy of such clusters, one can quantify the strength of the intermolecular interactions. Non-covalent interaction (NCI) plots are a useful visualization tool to identify and characterize these weak interactions.

These studies would provide a fundamental understanding of the molecule's solubility and how it might behave in a reaction mixture, without considering any biological endpoints.

Advanced Research Areas and Future Directions

Emerging Roles in Materials Science and Organic Electronics

The distinct functionalities within the 4-(3-aminopropyl)-N,N-dimethylaniline scaffold make it a compelling candidate for the development of novel polymers and organic electronic materials. The primary amine allows for its incorporation into polymer backbones through reactions like amidation or imine formation, while the N,N-dimethylaniline moiety can be leveraged for its electronic properties.

Researchers have synthesized a variety of new polyaniline (PANI) derivatives by modifying aniline (B41778) monomers, demonstrating that substituents significantly influence the polymer's surface morphology and electrical properties. rsc.org For instance, polymers based on ortho-substituted anilines have shown high sensitivity to moisture and ammonia (B1221849), suggesting their potential use in chemical sensors. rsc.org Following this principle, this compound can be used as a comonomer in aniline polymerization to introduce flexible aminopropyl side chains, potentially enhancing solubility and processability of the resulting polymer without sacrificing its electroactivity.

Furthermore, N,N-dimethylaniline end-functional polymers have been utilized in photoinduced block copolymerization. researchgate.net These functional polymers can initiate both radical and cationic polymerization under specific conditions, leading to the formation of well-defined block copolymers. researchgate.net The N,N-dimethylamino group plays a crucial role in these photoinitiation systems. researchgate.net Extrapolating from this, this compound could be used to create polymers with pendant N,N-dimethylaniline groups, which can then act as sites for grafting secondary polymer chains, leading to complex and functional polymer architectures.

In the realm of organic electronics, conjugated polymer semiconductors with donor-acceptor structures are central to the performance of optoelectronic devices. mdpi.com The N,N-dimethylaniline unit is a well-known electron donor. By integrating this compound into polymer structures, its electron-donating properties can be harnessed. The aminopropyl chain offers a site for attaching acceptor molecules, creating intramolecular donor-acceptor systems that are of interest for applications in organic photovoltaics and light-emitting diodes.

Table 1: Potential Applications in Materials Science

| Application Area | Role of this compound | Potential Benefit |

|---|---|---|

| Conducting Polymers | Co-monomer with aniline | Improved solubility and processability of polyaniline derivatives. |

| Block Copolymers | Functional monomer or initiator | Creation of complex polymer architectures via photoinduced polymerization. |

| Organic Electronics | Building block for donor-acceptor systems | Development of materials for organic photovoltaics and LEDs. |

| Functional Surfaces | Surface modification agent | Introduction of reactive amine and electron-rich aromatic groups onto surfaces. |

Catalysis and Organocatalysis Utilizing this compound Scaffolds

The presence of both a primary and a tertiary amine in this compound suggests its potential as a ligand for metal catalysts or as an organocatalyst itself. The two nitrogen centers can act as a bidentate ligand, chelating to metal centers and influencing their catalytic activity and selectivity.

In the field of organocatalysis, aniline derivatives have been shown to participate in a variety of transformations. For example, the direct asymmetric para-C−H aminoalkylation of aniline derivatives has been achieved using chiral phosphoric acid as a catalyst, producing optically active diarylmethylamines. researchgate.net The N,N-dimethylaniline moiety in the target molecule is a suitable substrate for such reactions. Moreover, the aminopropyl group could be functionalized with a chiral catalyst, bringing the catalytic center in proximity to the aromatic ring and potentially enabling intramolecular asymmetric transformations.